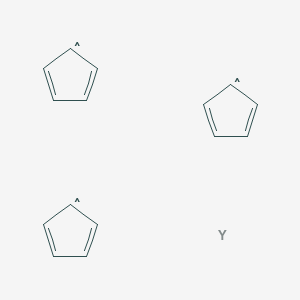
Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium chloride (YCl3) with sodium cyclopentadienide (NaC5H5) in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
YCl3+3NaC5H5→Y(C5H5)3+3NaCl
The reaction mixture is usually stirred at room temperature, and the product is isolated by filtration and subsequent purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
化学反应分析
Tris(cyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide (Y2O3), especially under high-temperature conditions.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Hydrolysis: Reacts with water to form yttrium hydroxide and cyclopentadiene.
Common reagents used in these reactions include oxygen, water, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Tris(cyclopentadienyl)yttrium(III) has several scientific research applications:
Biology and Medicine: Investigated for potential use in biomedical applications due to its unique chemical properties.
Industry: Employed in the production of high-performance materials, including ceramics and superconductors.
作用机制
The mechanism by which tris(cyclopentadienyl)yttrium(III) exerts its effects is primarily through its ability to act as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to release yttrium atoms, which then form thin films of yttrium oxide on substrates. This process involves the breaking of Y-C bonds and the formation of Y-O bonds .
相似化合物的比较
Tris(cyclopentadienyl)yttrium(III) can be compared with other similar compounds such as:
Tris(methylcyclopentadienyl)yttrium(III): Similar in structure but with methyl-substituted cyclopentadienyl ligands.
Tris(butylcyclopentadienyl)yttrium(III): Contains butyl-substituted cyclopentadienyl ligands.
Tris(isopropylcyclopentadienyl)yttrium(III): Features isopropyl-substituted cyclopentadienyl ligands.
The uniqueness of tris(cyclopentadienyl)yttrium(III) lies in its specific ligand structure, which influences its reactivity and suitability for certain applications.
属性
分子式 |
C15H15Y |
|---|---|
分子量 |
284.18 g/mol |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI 键 |
IZLLLZUVMGFBAT-UHFFFAOYSA-N |
规范 SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.C1=C[CH]C=C1.[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















